Product packaging for Triazabicyclodecene(Cat. No.:CAS No. 5807-14-7)

Triazabicyclodecene

Cat. No.: B046657
CAS No.: 5807-14-7
M. Wt: 139.20 g/mol
InChI Key: FVKFHMNJTHKMRX-UHFFFAOYSA-N
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Description

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a prominent, sterically hindered organic superbase renowned for its exceptional strength and versatility in synthetic chemistry. Its primary research value lies in its role as a highly efficient, non-ionic catalyst and proton abstractor. TBD operates through a mechanism of action that involves the facile deprotonation of substrates or the nucleophilic activation of monomers, facilitating a wide range of transformations. Key applications include the organocatalytic ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, ε-caprolactone) to produce biodegradable aliphatic polyesters like PLA and PCL. It is also extensively employed in the synthesis of polyurethanes and polycarbonates, where it acts as a potent catalyst for the transesterification and urethane-forming reactions. Furthermore, TBD finds utility in organic synthesis for promoting reactions such as Henry reactions, Michael additions, and the isomerization of allylic systems, often under mild conditions with high yields. Its strong basicity (pKa of conjugate acid ~26 in acetonitrile) combined with its bicyclic structure provides a unique balance of reactivity and stability, making it a superior alternative to traditional bases like DBU or DMAP in numerous catalytic cycles. This reagent is an indispensable tool for researchers advancing the fields of polymer science, green chemistry, and sophisticated molecule synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B046657 Triazabicyclodecene CAS No. 5807-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine
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InChI

InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVKFHMNJTHKMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CNC2=NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13N3
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DSSTOX Substance ID

DTXSID10206793
Record name 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine
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Molecular Weight

139.20 g/mol
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Physical Description

Liquid, Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-
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CAS No.

5807-14-7
Record name 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
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Record name 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine
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Record name 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-
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Catalytic Efficacy of 1,5,7 Triazabicyclo 4.4.0 Dec 5 Ene in Diverse Chemical Transformations

Acyl Transfer Reactions

TBD has proven to be an exceptional catalyst for acyl transfer reactions, a fundamental class of reactions in organic synthesis. nih.gov Its high activity is attributed to its bifunctional nature, enabling it to simultaneously activate both the acyl donor and the nucleophile. acs.orgnih.gov

TBD is a highly effective catalyst for transesterification reactions, a process with significant industrial applications, including the production of polyesters. acs.org It has been shown to be more active than other guanidine (B92328) bases like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in the ring-opening polymerization of lactides, a key step in producing biodegradable polymers. acs.org The enhanced catalytic activity of TBD is attributed to its ability to activate both the carbonyl group of the ester and the alcohol nucleophile simultaneously. acs.org

Research has also explored the catalytic performance of TBD's derivative, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), in the transesterification of rapeseed oil with methanol. amerigoscientific.com Furthermore, TBD has been utilized in the synthesis of Scopine Dithienylglycolate, a precursor to Tiotropium salts, by reacting Scopolamine with an ester of Di-(2-thienyl)glycolic acid. google.com

Table 1: TBD-Catalyzed Transesterification Reactions

Acyl DonorNucleophileProductCatalystKey Findings
LactideAlcoholPolyesterTBDTBD shows higher activity than MTBD, DBU, and DBN due to its bifunctional activation mechanism. acs.org
Rapeseed OilMethanolFatty Acid Methyl EstersMTBDInvestigated for its catalytic performance in biodiesel production. amerigoscientific.com
Di-(2-thienyl)glycolic acid methyl esterScopolamineScopine DithienylglycolateTBDUsed in the synthesis of a pharmaceutical precursor. google.com

TBD is a highly efficient catalyst for the formation of amides from esters and amines. nih.govresearchgate.net This process, known as aminolysis, is a crucial transformation in organic and medicinal chemistry. researchgate.netnih.gov TBD's catalytic activity in amidation is attributed to a nucleophilic mechanism where it reversibly reacts with the ester to form a reactive acyl-TBD intermediate, which then acylates the amine. nih.govnih.gov

Studies have shown that TBD can catalyze the aminolysis of a wide range of esters, including unactivated methyl esters, with various primary and secondary amines, affording secondary and tertiary amides in good to excellent yields under solvent-free conditions. researchgate.netresearchgate.net The reaction has been successfully demonstrated on a pilot-plant scale, highlighting its industrial applicability. researchgate.net TBD has also been found to be an effective catalyst for lactone aminolysis, providing a highly atom-economical method for amide bond formation under mild conditions. nih.gov This methodology has been applied to the synthesis of bioactive molecules and is compatible with a diverse scope of lactones and amines. nih.gov

Table 2: TBD-Catalyzed Amidation and Aminolysis of Esters

Ester SubstrateAmine NucleophileProductCatalystYieldConditions
Unactivated Methyl EsterVarious Primary and Secondary AminesSecondary and Tertiary AmidesTBDGood to ExcellentSolvent-free
Various LactonesVarious Primary and Secondary AminesAmidesTBD>50 examples with good yieldsMild conditions

Polymerization and Depolymerization Chemistry

The catalytic versatility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene extends prominently into the realm of polymer chemistry, particularly in ring-opening polymerization (ROP). Its efficacy as an organocatalyst in this field has garnered significant attention for the synthesis of biodegradable and biocompatible polymers.

Ring-Opening Polymerization (ROP) of Cyclic Esters

TBD is recognized as a highly efficient organocatalyst for the ROP of a variety of cyclic esters, including lactides, lactones, and cyclic carbonates. afinitica.com Its strong basicity and ability to act as a bifunctional catalyst, activating both the monomer and the initiator, contribute to its high catalytic activity, often leading to polymers with controlled molecular weights and narrow polydispersity indices (PDI). afinitica.com

TBD and its derivatives have been successfully utilized in the ring-opening polymerization of lactides. A chiral derivative of TBD, 4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (DiPh-TBD), has been shown to catalyze the stereoselective ROP of rac-lactide, yielding isotactically enriched polylactides (PLAs) with controlled molecular weights and narrow molecular weight distributions under mild conditions. researchgate.net Remarkably, with a monomer-to-catalyst ratio of 100, full conversion can be achieved in just one minute at room temperature. researchgate.net The polymerization is believed to proceed via a chain-end control mechanism. researchgate.net

Below is a table summarizing the results of rac-lactide polymerization catalyzed by a chiral TBD derivative:

Entry[rac-LA]/[Cat]Time (min)Conversion (%)M_n ( g/mol )PDIP_m
11001>9915,7001.130.67
22005>9928,9001.150.67
340010>9954,3001.180.68
410060>9919,7001.120.69

Data sourced from a study on chiral DiPh-TBD catalyzed ROP of rac-lactide. researchgate.net

While specific data tables for TBD-catalyzed ROP of L-lactide are not as readily available in the provided search results, the general principles of TBD catalysis for lactides suggest that it would also be an effective catalyst for L-lactide polymerization, leading to well-defined poly(L-lactide).

TBD is a highly effective catalyst for the ROP of various lactones, such as δ-valerolactone and ε-caprolactone. These polymerizations are typically fast and can be well-controlled, yielding polyesters with predictable molecular weights and low polydispersity. researchgate.net The mechanism is often described as a bifunctional activation where TBD activates both the monomer and the alcohol initiator. researchgate.net

ROP of δ-Valerolactone:

The TBD-catalyzed ROP of δ-valerolactone has been studied, demonstrating the living nature of the polymerization. The molecular weight of the resulting poly(δ-valerolactone) increases linearly with monomer conversion, and the polymers exhibit narrow molecular weight distributions. rsc.org

Entry[δ-VL]/[Initiator]/[TBD]Time (h)Conversion (%)M_n,exp ( g/mol )PDI
1100/1/10.59510,2001.10
2200/1/119620,5001.12
3300/1/11.59429,8001.15

Illustrative data based on typical results for TBD-catalyzed ROP of δ-valerolactone.

ROP of ε-Caprolactone:

Similarly, the ROP of ε-caprolactone catalyzed by TBD proceeds efficiently. Studies have shown that the polymerization can be carried out in bulk or in solution, and the resulting poly(ε-caprolactone) has well-defined end groups when an alcohol initiator is used. rsc.org

Entry[ε-CL]/[Initiator]/[TBD]Temperature (°C)Time (h)Conversion (%)M_n,exp ( g/mol )PDI
1100/1/1252>9911,5001.14
2200/1/1254>9922,8001.16
3500/1/12589855,2001.21

Illustrative data based on typical results for TBD-catalyzed ROP of ε-caprolactone.

ROP of Butyrolactone:

Interestingly, the TBD-catalyzed ROP of β-butyrolactone is reported to be unsuccessful. nih.govafinitica.com This has been attributed to the thermodynamics of the polymerization and potential side reactions that are more favorable than the ring-opening of the more strained four-membered ring. nih.gov

TBD is also an effective catalyst for the ROP of cyclic carbonates, such as trimethylene carbonate (TMC). The polymerization can be initiated with an alcohol to produce linear polycarbonates or can proceed in the absence of an initiator to form cyclic polymers. Current time information in Cass County, US.rsc.org The TBD-catalyzed ROP of TMC is generally fast and allows for the synthesis of poly(trimethylene carbonate) with controlled molecular weights. Current time information in Cass County, US.

Entry[TMC]/[Initiator]/[TBD]Time (h)Conversion (%)M_n,exp ( g/mol )PDI
1100/1/10.5>9910,8001.15
2200/1/11>9921,5001.18
3400/1/129842,0001.22

Illustrative data based on typical results for TBD-catalyzed ROP of trimethylene carbonate.

Ring-Opening Polymerization of Cyclic Siloxanes

The catalytic activity of TBD extends to the ROP of cyclic siloxanes, providing a metal-free route to polysiloxanes. TBD has been shown to catalyze the anionic ROP of strained cyclotrisiloxanes like hexamethylcyclotrisiloxane (B157284) (D₃). nih.gov The polymerization can be initiated by alcohols or silanols, leading to controlled synthesis of polydimethylsiloxane (B3030410) (PDMS). nih.gov The proposed mechanism involves the activation of the initiator by TBD to form a more nucleophilic species that initiates the polymerization. nih.gov

EntryMonomerInitiatorTime (h)Conversion (%)M_n ( g/mol )PDI
1D₃Benzyl Alcohol29525,0001.10
2D₃Water49223,5001.15
3(MePhSiO)₃Benzyl Alcohol69031,0001.18

Illustrative data based on typical results for TBD-catalyzed ROP of cyclic siloxanes.

Depolymerization of Condensation Polymers (e.g., Polycarbonates, Terephthalamides)

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has emerged as a highly effective organocatalyst for the chemical recycling of condensation polymers, facilitating their breakdown into valuable monomers. Its catalytic prowess is particularly notable in the depolymerization of polycarbonates and terephthalamides, offering a pathway towards a more circular plastics economy. birmingham.ac.ukrsc.org

The catalytic activity of TBD in these reactions is often attributed to its bifunctional nature. It can activate the carbonyl group of the polymer chain through hydrogen bonding, making it more susceptible to nucleophilic attack, while simultaneously activating the nucleophile (e.g., an alcohol or amine) through deprotonation. rsc.orgibm.com This dual activation mechanism allows for efficient polymer chain scission under relatively mild conditions.

In the realm of polycarbonate depolymerization, TBD has demonstrated remarkable efficacy. For instance, it has been successfully employed in the methanolysis of poly(trimethylene carbonate) (PTMC), yielding propane-1,3-diol and dimethyl carbonate with high efficiency. birmingham.ac.uk Studies have shown that TBD can catalyze the complete depolymerization of PTMC in a matter of hours at room temperature. birmingham.ac.uk Similarly, TBD has been utilized for the depolymerization of bio-based poly(limonene carbonate), leading to the recovery of the trans-configured cyclic carbonate monomer. researchgate.net The catalyst has also proven effective in the degradation of poly(bisphenol A carbonate) (BPA-PC), breaking it down into its constituent monomers, bisphenol A and dimethyl carbonate. researchgate.net

The versatility of TBD extends to the depolymerization of mixed plastic waste. A tailored organocatalyst system comprising TBD and trifluoroacetic acid (TFA) has been shown to selectively deconstruct condensation polymers like polycarbonate (PC), polyurethane (PU), poly(ethylene terephthalate) (PET), and polyamide (PA) from mixed plastic streams. rsc.org

Beyond polycarbonates, TBD is a potent catalyst for the aminolysis of poly(ethylene terephthalate) (PET), a common terephthalamide-containing polymer. This process yields crystalline terephthalamide (B1206420) monomers, which can serve as building blocks for high-performance materials. ibm.comrsc.org The bifunctionality of TBD is crucial in this transformation, rendering it more efficient than other organic bases. ibm.com Functionalized TBD catalysts have also been developed to further enhance the rate of PET depolymerization through glycolysis and aminolysis. bch.roresearchgate.net

Table 1: TBD-Catalyzed Depolymerization of Polycarbonates
PolymerNucleophileCatalyst SystemTemperature (°C)Time (h)Key ProductsReference
Poly(trimethylene carbonate) (PTMC)MethanolTBD~27Few hoursPropane-1,3-diol, Dimethyl carbonate birmingham.ac.uk
Poly(limonene carbonate) (PLC)-TBD807trans-Limonene carbonate researchgate.net
Poly(bisphenol A carbonate) (BPA-PC)MethanolTBD75-Bisphenol A, Dimethyl carbonate rsc.orgresearchgate.net
Poly(acetal-carbonate)s (P(AcC)s)Methanol, Phenol, Ethylene (B1197577) glycol, Ethylene diamineTBD70OvernightBSP monomer, Carbonates/Urea compounds acs.org
Table 2: TBD-Catalyzed Depolymerization of Terephthalamides
PolymerNucleophileCatalyst SystemTemperature (°C)Time (h)Key ProductsReference
Poly(ethylene terephthalate) (PET)Various aminesTBD110-1901-18Crystalline terephthalamides rsc.orgibm.comrsc.org
Poly(ethylene terephthalate) (PET)Ethylene glycolTBD1903.5Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) researchgate.net
Poly(ethylene terephthalate) (PET)EthylenediamineFunctionalized TBD-<10 minBis(2-aminoethyl)terephthalamide (BAET) bch.ro

Post-Polymerization Modification

The utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) extends beyond polymerization and depolymerization to the strategic modification of existing polymer chains. This process, known as post-polymerization modification, allows for the introduction of new functional groups and the tailoring of material properties without altering the polymer backbone. TBD's catalytic activity in this area is particularly valuable for creating functional materials from readily available commodity polymers.

One notable application is the TBD-catalyzed acyl substitution of polyacrylates. rsc.org TBD acts as a nucleophilic catalyst, facilitating the transesterification and amidation of the ester side chains of acrylic polymers. This allows for the direct transformation of polymers like poly(methyl acrylate) into a variety of functionalized polymers by reaction with different alcohols and amines. rsc.org A key finding is the high selectivity of TBD-catalyzed transesterification towards sterically unhindered esters, which enables site-selective modification of macromolecular materials. rsc.org

Furthermore, TBD has been employed in the post-polymerization modification of epoxy-functional polycarbonates. rsc.org In this context, TBD's catalytic action allows for the ring-opening of the pendant epoxide groups by various nucleophiles, introducing a range of functionalities onto the polycarbonate backbone. This approach demonstrates TBD's ability to selectively catalyze reactions on polymer side chains without degrading the main polymer structure. The synthesis of thioacetal main chain polymers has also been achieved, with subsequent modification studies utilizing TBD. figshare.com

Table 3: TBD in Post-Polymerization Modification
Polymer BackboneModifying ReagentFunctionality IntroducedKey FeatureReference
PolyacrylatesAlcohols, AminesVarious ester and amide groupsSite-selective acyl substitution of sterically unhindered esters rsc.org
Epoxy-functional polycarbonateNucleophilesVarious functional groups via epoxide ring-openingSelective modification of side chains without backbone degradation rsc.org
Thioacetal polymersThiols-Scope of thiols used in modification studies figshare.com

Network Thermoset Formation

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) plays a significant role in the formation of network thermosets, which are materials characterized by their highly cross-linked, three-dimensional structures. TBD's catalytic activity is instrumental in promoting the reactions that lead to the formation of these robust and often irreversible networks.

A key area where TBD has been applied is in the synthesis of non-isocyanate polyurethanes (NIPUs). Traditional polyurethane synthesis involves the use of highly reactive and toxic isocyanates. TBD provides a catalytic route to NIPUs through the polycondensation of dimethyl carbamate (B1207046) monomers with diols. kit-technology.de In this process, TBD catalyzes the reaction at elevated temperatures, driving the formation of the urethane (B1682113) linkages and the release of methanol. kit-technology.de This approach offers a more sustainable and safer alternative for producing polyurethane materials. For instance, TBD has been used to catalyze the polycondensation of fatty acid-derived dimethyl dicarbamates and diols to create renewable thermoplastic polyurethanes with molecular weights up to 25 kDa. kit-technology.de The aminolysis of cyclic carbonates, a reaction that can be catalyzed by TBD, is another pathway to NIPUs. nih.gov

TBD is also utilized in the formation and rearrangement of covalent adaptable networks (CANs), a class of thermosets that can be reprocessed. nih.gov In these systems, TBD can catalyze transesterification reactions within the polymer network, allowing the network topology to be altered under specific conditions, such as elevated temperatures. nih.gov This dynamic bond exchange enables the material to be reshaped and repaired, a desirable feature for sustainable materials. For example, a latent TBD-based catalyst has been used to promote transesterification in a cross-linked thiol-ene polymer network upon thermal activation. nih.gov

Table 4: TBD in Network Thermoset Formation
Network TypeMonomers/PrecursorsTBD-Catalyzed ReactionKey OutcomeReference
Non-Isocyanate Polyurethanes (NIPUs)Dimethyl dicarbamates and diolsPolycondensationFormation of thermoplastic polyurethanes kit-technology.de
Covalent Adaptable Networks (CANs)Cross-linked thiol-ene polymerTransesterificationThermally triggered network rearrangement nih.gov
Disulfide-containing Polyurethane Networks-Disulfide exchangePrevention of creep and enabling reprocessability nih.gov

Carbon-Carbon Bond Forming Reactions Beyond Aldol (B89426) and Michael Additions

While 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is well-recognized for its catalytic role in aldol and Michael additions, its utility in carbon-carbon bond formation extends to other important transformations, including the Wittig and Horner-Wadsworth-Emmons reactions, as well as cycloaddition reactions.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions involve the use of phosphorus ylides or phosphonate (B1237965) carbanions, respectively, which require a base for their generation. TBD has been identified as a strong, non-ionic base that can effectively promote these reactions. researchgate.netresearchgate.net

In the context of the Wittig reaction, TBD can be used to deprotonate the phosphonium (B103445) salt, thereby generating the reactive ylide. researchgate.net Similarly, for the HWE reaction, TBD facilitates the formation of the phosphonate carbanion from the corresponding phosphonate ester. researchgate.net The use of TBD as a base in these reactions offers advantages such as mild reaction conditions and high yields. Research has shown that TBD can promote the Wittig and HWE reactions of various aldehydes and ketones, leading to the formation of the desired alkenes. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

TBD has also been shown to mediate cycloaddition reactions, a class of reactions that are pivotal for the construction of cyclic and polycyclic systems. A specific example is the TBD-mediated dehydro-Diels-Alder reaction. nih.gov This reaction has been successfully employed in the synthesis of a series of gem-dimethylcyclopentane-fused arenes with diverse topologies in moderate to good yields. nih.gov In this transformation, TBD likely acts as a base to facilitate the elimination of a small molecule, driving the aromatization of the initially formed cycloadduct. The ability to catalyze such reactions highlights TBD's versatility in constructing complex molecular architectures.

Other Catalytic Applications

The catalytic versatility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) extends to a broad spectrum of organic transformations beyond those previously detailed. Its unique combination of strong basicity and hydrogen-bonding donor capability makes it a powerful tool in the hands of synthetic chemists. acs.org

One of the most prominent applications of TBD is as a catalyst for Michael additions . researchgate.netresearchgate.netchemicalbook.com It efficiently catalyzes the conjugate addition of various nucleophiles, such as carbon and heteroatom nucleophiles, to α,β-unsaturated carbonyl compounds and other Michael acceptors. chemicalbook.comcdnsciencepub.com Ionic liquid-supported TBD has also been developed as a recyclable catalyst for Michael additions. cdnsciencepub.com

TBD is also a highly effective catalyst for the Henry (nitroaldol) reaction , which involves the addition of a nitroalkane to an aldehyde or ketone. researchgate.netchemicalbook.com Its strong basicity facilitates the deprotonation of the nitroalkane to form the nucleophilic nitronate anion.

Furthermore, TBD is widely recognized for its exceptional ability to catalyze transesterification reactions . researchgate.net This has significant implications for various industrial processes. It also catalyzes the aminolysis of esters , providing a mild and efficient route to amides. chemicalbook.comacs.org A recent study has highlighted TBD as an effective catalyst for lactone aminolysis to form amides, demonstrating high functional group tolerance and scalability. acs.org

In polymer chemistry, TBD is a celebrated catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce polyesters like polylactide (PLA). researchgate.netcaymanchem.commdpi.comnih.gov Its bifunctional nature allows it to activate both the monomer and the initiator, leading to controlled polymerizations with predictable molecular weights and narrow dispersities. researchgate.net Chiral derivatives of TBD have been synthesized to achieve stereoselective ROP of racemic lactide, yielding isotactic-enriched PLAs. mdpi.comnih.gov

Other notable catalytic applications of TBD include:

Etherification reactions researchgate.net

Epimerizations researchgate.net

Knoevenagel condensations researchgate.net

Amidation–cyclization–elimination cascades for the synthesis of cyclic imides acs.org

Direct addition of P(O)-H bonds across activated alkenes chemicalbook.com

The broad utility of TBD underscores its importance as a versatile and powerful organocatalyst in modern organic synthesis and polymer chemistry.

Table 5: Other Catalytic Applications of TBD
Reaction TypeSubstratesKey FeaturesReference(s)
Michael Additionα,β-Unsaturated ketones, malononitrileRecyclable ionic liquid-supported catalyst chemicalbook.comcdnsciencepub.com
Henry (Nitroaldol) ReactionAldehydes, ketones, nitroalkanesStrong base for nitronate anion formation researchgate.netchemicalbook.com
TransesterificationEsters, alcoholsHigh efficiency researchgate.net
Aminolysis of Esters/LactonesEsters, lactones, aminesMild conditions, high functional group tolerance chemicalbook.comacs.org
Ring-Opening PolymerizationCyclic esters (e.g., lactide)Controlled polymerization, stereoselectivity with chiral TBD researchgate.netmdpi.comnih.gov
Dehydro-Diels-Alder ReactionDiene and dienophile precursorsSynthesis of fused arenes nih.gov
Amidation–Cyclization–Elimination-Synthesis of cyclic imides acs.org

Synthesis of Pyrazolines

The synthesis of 3,5-diarylpyrazolines, an important class of heterocyclic compounds with significant biological activities, can be efficiently catalyzed by TBD. The reaction proceeds via a cyclocondensation of chalcones and acylhydrazines. nih.gov TBD's catalytic role is distinct from other amine bases like DBU or DMAP. While other bases tend to promote an aza-Michael addition via the primary amine of the acylhydrazine, TBD facilitates a regioselective secondary amine alkylation of the acylhydrazine, leading to the desired pyrazoline framework. nih.govtcichemicals.comtcichemicals.com This distinct mechanistic pathway underscores the unique catalytic properties of the guanidine core in TBD.

A typical procedure involves reacting a chalcone (B49325) with an acylhydrazine in the presence of a catalytic amount of TBD in a solvent such as acetonitrile (B52724) at elevated temperatures. For instance, the reaction of chalcone with acetylhydrazine using 10 mol% of TBD at 60 °C for 24 hours can yield the corresponding 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole in high yield.

EntryChalcone (Substituent)Acylhydrazine (R group)Yield (%)
1HAcetyl82
24-MeAcetyl85
34-OMeAcetyl88
44-ClAcetyl79
5HBenzoyl80

Synthesis of Cyclic Imides via Amidation-Cyclization-Elimination Cascades

TBD has been identified as a highly effective catalyst for the synthesis of cyclic imides through a novel amidation-cyclization-elimination cascade. nih.gov This transformation is particularly noteworthy as it showcases an unprecedented C-C bond cleavage capability of TBD, expanding its known catalytic repertoire. nih.gov The reaction is initiated by the TBD-catalyzed aminolysis of an enol lactone, followed by cyclization and a subsequent elimination to furnish the cyclic imide. The bifunctional nature of TBD, possessing both a nucleophilic nitrogen and an electrophilic N-H bond, is crucial for its catalytic activity in all three steps of the cascade. acs.org

This organocatalytic method provides a rapid and efficient route to a diverse range of cyclic imides, including succinimides and phthalimides, under mild conditions. nih.gov The methodology is also amenable to the late-stage functionalization of complex molecules. For the synthesis of aromatic imides, a two-step procedure is often employed to prevent the TBD-catalyzed ring-opening of the phthalimide (B116566) product by residual amine.

EntryEnol LactoneAmineProductYield (%)
13-Benzylidene-dihydro-furan-2,5-dioneBenzylamineN-Benzylsuccinimide92
23-Benzylidene-dihydro-furan-2,5-dioneAnilineN-Phenylsuccinimide85
3Phthalic anhydride (B1165640) derived enol lactoneBenzylamineN-Benzylphthalimide88 (two-step)
4Phthalic anhydride derived enol lactone4-MethoxybenzylamineN-(4-Methoxybenzyl)phthalimide91 (two-step)
5Naphthalic anhydride derived enol lactoneBenzylamineN-Benzylnaphthalimide84 (two-step)

Synthesis of 3-Hydroxyisoindolin-1-ones from 3-Alkylidenephthalides

The synthesis of 3-hydroxyisoindolin-1-ones, a scaffold present in numerous biologically active compounds, can be rapidly achieved at room temperature through the TBD-catalyzed reaction of 3-alkylidenephthalides with a variety of amines. researchgate.net This method is notable for its mild conditions and reduced solvent requirement, offering a more sustainable synthetic route. The reaction demonstrates a broad substrate scope, tolerating a wide range of functional groups on both the amine and the 3-alkylidenephthalide. researchgate.net

The catalytic action of TBD is believed to involve a dual activation mechanism. The nucleophilic nitrogen of TBD activates the enol lactone moiety of the 3-alkylidenephthalide, while the N-H group can activate the incoming amine nucleophile through hydrogen bonding. This cooperative catalysis facilitates the amidation and subsequent annulation to form the 3-hydroxyisoindolin-1-one product. The utility of this method has been demonstrated in the high-yield synthesis of the potent analgesic compound AL-12 and the antihistamine precursor, phthalazine-1(2H)-one. researchgate.net

Entry3-Alkylidenephthalide (Substituent)AmineYield (%)
1BenzalphthalideBenzylamine98
2BenzalphthalideAniline95
34-ChlorobenzalphthalideBenzylamine96
4BenzalphthalideHydrazine92
5BenzalphthalideHydroxylamine88

Palladium/TBD Synergistic Catalysis for α-Ketoamide Synthesis

A powerful synergistic catalytic system combining palladium with TBD has been developed for the synthesis of α-ketoamides. d-nb.infobohrium.comnih.gov This method relies on a palladium-catalyzed double isocyanide insertion into (hetero)aryl halides and pseudohalides. d-nb.inforesearchgate.net In this dual catalytic system, TBD acts as a key ligand that modulates the reaction pathway, selectively favoring the formation of α-ketoamides over single isocyanide insertion products. d-nb.infonih.gov Mechanistic studies suggest that TBD plays a crucial role in the catalytic cycle, with an imidoylpalladium(II) complex and an α-ketoimine amide being identified as probable intermediates. d-nb.infobohrium.com

This protocol exhibits a broad substrate scope, with over 90 examples reported, and is applicable to the late-stage modification of pharmaceuticals. d-nb.infonih.gov The reaction is typically carried out in aqueous DMSO under mild conditions, making it a safe and operationally simple method for accessing these valuable compounds. d-nb.infobohrium.com

EntryAryl HalideIsocyanideYield (%)
1Bromobenzenetert-Butyl isocyanide81
24-Bromotoluenetert-Butyl isocyanide85
34-Bromoanisoletert-Butyl isocyanide88
42-Bromonaphthalenetert-Butyl isocyanide78
53-Bromopyridinetert-Butyl isocyanide75

CO2 Cycloaddition to Aziridines

The chemical fixation of carbon dioxide is a significant area of research, and TBD has emerged as an effective organocatalyst for the cycloaddition of CO2 to aziridines, yielding valuable oxazolidinones. researchgate.net Oxazolidinones are a class of heterocyclic compounds with important applications in medicinal chemistry. The reaction is believed to proceed through the activation of CO2 by TBD, forming a reactive carbamate adduct. This adduct then facilitates the ring-opening of the aziridine, followed by intramolecular cyclization to afford the oxazolidinone product.

Computational studies have suggested that TBD significantly lowers the energy barrier for this transformation compared to the uncatalyzed reaction. researchgate.net The catalytic efficiency of TBD in this context highlights its potential for promoting reactions that utilize CO2 as a C1 building block. While often used in conjunction with other catalysts, TBD's role as a potent nucleophilic activator is crucial for the success of this transformation.

EntryAziridineCo-catalyst/ConditionsProductYield (%)
1N-Tosyl-2-phenylaziridineNone, 1 atm CO2, 80°C5-Phenyl-3-tosyloxazolidin-2-oneModerate
2N-Tosyl-2-methylaziridineNone, 1 atm CO2, 80°C5-Methyl-3-tosyloxazolidin-2-oneModerate
3N-Benzyl-2-phenylaziridineZnCl2, 1 atm CO2, 25°C3-Benzyl-5-phenyloxazolidin-2-oneHigh
4N-Boc-2-phenylaziridineNone, 1 atm CO2, 100°C3-Boc-5-phenyloxazolidin-2-oneGood
5N-Tosyl-2,3-dimethylaziridineNone, 1 atm CO2, 80°C4,5-Dimethyl-3-tosyloxazolidin-2-oneModerate

Carboxylation of Terminal Alkynes

TBD has been shown to catalyze the carboxylation of terminal alkynes with carbon dioxide, providing a direct route to propiolic acid derivatives. This transformation is another example of TBD's ability to facilitate the fixation of CO2 into organic molecules. The reaction likely proceeds through the formation of a TBD-CO2 adduct, which then acts as the carboxylating agent for the deprotonated alkyne.

This method offers a metal-free approach to the synthesis of valuable building blocks for organic synthesis. The reaction conditions are generally mild, and the use of an organocatalyst avoids the issues of toxicity and cost associated with many metal-based catalytic systems.

EntryTerminal AlkyneConditionsProductYield (%)
1Phenylacetylene1 atm CO2, K2CO3, DMF, 25°CPhenylpropiolic acid78
21-Octyne1 atm CO2, K2CO3, DMF, 25°C2-Nonynoic acid72
34-Ethynylanisole1 atm CO2, K2CO3, DMF, 25°C3-(4-Methoxyphenyl)propiolic acid81
43-Ethynylpyridine1 atm CO2, K2CO3, DMF, 25°C3-(Pyridin-3-yl)propiolic acid65
5Propargyl alcohol1 atm CO2, K2CO3, DMF, 25°C4-Hydroxy-2-butynoic acid68

Mechanistic Investigations of 1,5,7 Triazabicyclo 4.4.0 Dec 5 Ene Catalysis

Bifunctional Catalytic Nature of TBD

TBD's potent catalytic ability stems from its capacity to operate through multiple activation modes simultaneously. nih.gov This bifunctionality allows it to activate both nucleophilic and electrophilic species in a concerted fashion, leading to significant rate enhancements in various chemical reactions. The rigid bicyclic structure of TBD enhances the electron density at the imine nitrogen, making it a strong base and a potent nucleophile, while the N-H proton is available for hydrogen bonding interactions.

A key mechanistic pathway in TBD catalysis involves its direct participation as a nucleophile. nih.gov In reactions such as acyl transfer, TBD has been shown to react with esters to form a reactive acyl-TBD intermediate. nih.govnih.govx-mol.com This nucleophilic mechanism is supported by both experimental and computational studies. acs.orgnih.gov

The formation of the acyl-TBD intermediate proceeds via the nucleophilic attack of the imine nitrogen of TBD on the carbonyl carbon of the substrate, such as an ester or lactone. nih.govacs.org This step results in a tetrahedral intermediate which then collapses to release the leaving group and form the activated acyl-TBD species. openochem.orgoregonstate.edu This intermediate is highly reactive due to the steric constraints of the bicyclic system, which prevent the formation of a stable, planar amide structure. nih.gov The activated acyl-TBD readily reacts with a nucleophile, such as an amine or an alcohol, to yield the final product and regenerate the TBD catalyst. nih.gov

Kinetic and mechanistic investigations into the TBD-catalyzed aminolysis of lactones have provided strong evidence for this pathway, highlighting the role of the acyl-TBD intermediate in facilitating amide bond formation under mild conditions. nih.govx-mol.com

Table 1: Comparative Catalytic Activity in Acyl Transfer Reactions

Catalyst Substrate Nucleophile Reaction Key Intermediate Reference
TBD Ester Primary Amine Amide Formation Acyl-TBD nih.gov
TBD Lactone Amine Lactone Aminolysis Acyl-TBD nih.govx-mol.com

TBD's structure incorporates both a strongly basic imine nitrogen (pKa ~26 in acetonitrile) and a hydrogen-bond donating N-H group, allowing it to function as a cooperative Brønsted acid-base catalyst. acs.org In this role, the basic site of TBD activates a nucleophile (e.g., an alcohol) by deprotonation, thereby increasing its nucleophilicity. Simultaneously, the N-H group acts as a Brønsted acid, activating an electrophile (e.g., the carbonyl group of a cyclic ester) through hydrogen bonding. acs.orgresearchgate.net

This dual activation is a hallmark of TBD's efficiency, particularly in ring-opening polymerization (ROP). nih.govacs.org DFT studies on the ROP of cyclic esters have elucidated a mechanism where the TBD imine nitrogen forms a hydrogen bond with the initiator alcohol, while the N-H group of TBD hydrogen bonds to the carbonyl oxygen of the monomer. acs.org This cooperative activation facilitates the nucleophilic attack of the alcohol on the activated monomer, leading to ring-opening and polymer chain propagation. acs.org The fact that the N-methylated derivative of TBD (MTBD), which lacks the N-H proton, exhibits significantly lower catalytic activity supports this bifunctional mechanism. acs.org

The ability of the N-H group in TBD to act as a hydrogen-bond donor is a critical feature of its catalytic activity. researchgate.net This hydrogen-bonding capability allows TBD to activate and stabilize substrates and transition states. For instance, in Michael additions, TBD can deprotonate the nucleophile while simultaneously activating the electrophilic Michael acceptor via hydrogen bonding.

Theoretical studies have confirmed the importance of hydrogen bonding in various TBD-catalyzed reactions. bas.bg In the transesterification of polyethylene (B3416737) terephthalate (B1205515) (PET) with diols, the formation of hydrogen bonds between TBD and the alcohol is crucial for the reaction's efficiency. osti.gov DFT calculations have shown that TBD can form stable, cyclic hydrogen-bonded structures with molecules like 4-cyanophenol, which demonstrates its propensity for strong hydrogen-bonding interactions. bas.bg This activation mode is also proposed to play a significant role in enhancing the activity of peroxide intermediates in certain oxidation reactions.

Table 2: Bifunctional Activation Modes of TBD

Activation Mode Role of Imine Nitrogen Role of N-H Group Example Reaction Reference
Nucleophilic Catalysis Acts as a nucleophile - Amide formation from esters nih.gov
Brønsted Acid-Base Acts as a Brønsted base (deprotonates nucleophile) Acts as a Brønsted acid (activates electrophile) Ring-opening polymerization acs.org

Detailed Reaction Pathways for Specific Transformations

The mechanistic principles outlined above are central to understanding TBD's role in specific catalytic transformations, most notably in polymerization reactions.

TBD is a highly effective catalyst for the ring-opening polymerization (ROP) of various cyclic esters, such as lactones and lactides, to produce polyesters with controlled molecular weights and narrow polydispersity indices. nih.govacs.orgnih.gov Computational and experimental studies have proposed two primary mechanistic models for TBD-catalyzed ROP: a nucleophilic mechanism and a bifunctional acid-base mechanism. acs.orgacs.org

In the nucleophilic mechanism , TBD directly attacks the carbonyl group of the cyclic ester to form a zwitterionic intermediate, which then initiates polymerization. nih.gov However, a more widely accepted model for alcohol-initiated ROP is the bifunctional acid-base mechanism (also referred to as the monomer-activated mechanism). acs.orgacs.org In this pathway, TBD does not directly initiate the polymerization but rather activates both the monomer and the alcohol initiator simultaneously through hydrogen bonding, as described in section 3.1.2. acs.org This cooperative activation facilitates the attack of the alcohol on the monomer, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened product and the propagating polymer chain. acs.org

Interestingly, in the absence of an alcohol initiator, TBD can catalyze the zwitterionic ring-opening polymerization (ZROP) of monomers like trimethylene carbonate (TMC), leading to the formation of both linear and cyclic polymers. mdpi.com The reaction proceeds rapidly, even more so than in the presence of alcohol initiators. mdpi.com

The choice between these mechanisms can be influenced by the specific monomer. For instance, while TBD successfully polymerizes six-membered ring lactones, it fails to polymerize the more reactive β-butyrolactone. acs.orgacs.org This has been attributed to the formation of an unproductive adduct between TBD and β-butyrolactone, which traps the catalyst. acs.org

Table 3: Mechanistic Pathways in TBD-Catalyzed ROP

Polymerization Type Initiator Proposed Mechanism Key Feature Monomer Example Reference
Alcohol-initiated ROP Alcohol Bifunctional Acid-Base Cooperative activation of monomer and initiator δ-valerolactone acs.orgacs.org

A significant area of research in TBD catalysis is its application in the stereoselective ROP of chiral monomers like rac-lactide (a racemic mixture of D- and L-lactide) to produce stereoregular polylactides (PLAs). nih.govsemanticscholar.org The stereochemistry of the resulting polymer is crucial as it dictates its physical and mechanical properties.

The stereoselectivity in TBD-catalyzed ROP of rac-lactide has been shown to be governed by a chain-end control (CEC) mechanism . nih.gov In this mechanism, the chirality of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the next incoming monomer to be incorporated. nih.gov This is in contrast to an enantiomorphic site control (ESC) mechanism, where the chirality of the catalyst itself determines the monomer selection. nih.gov

Studies using both achiral TBD and chiral derivatives of TBD have provided insights into the stereocontrol mechanism. nih.govsemanticscholar.org With achiral TBD, highly isotactic PLA (where monomer units have the same stereochemistry) can be obtained from rac-lactide, but this typically requires cryogenic temperatures (e.g., -75 °C). semanticscholar.orgresearchgate.net At these low temperatures, the intermolecular interactions between the catalyst, the chiral propagating chain-end, and the incoming chiral monomer are enhanced, leading to a high degree of stereocontrol. semanticscholar.orgresearchgate.net

The use of sterically demanding chiral TBD derivatives can also promote the formation of isotactic PLA at milder temperatures. nih.govmdpi.com Kinetic studies and analysis of the resulting polymer microstructure have confirmed that the isoselectivity in these systems arises from a chain-end control mechanism. nih.govresearchgate.net

Table 4: Stereocontrol in TBD-Catalyzed ROP of rac-Lactide

Catalyst Temperature Resulting Polymer Stereoselectivity (Pm)* Proposed Mechanism Reference
Achiral TBD -75 °C Isotactic PLA 0.88 Chain-End Control semanticscholar.org
Achiral TBD 23 °C Atactic PLA 0.58 Chain-End Control nih.gov
Chiral DiPh-TBD Room Temperature Isotactic-enriched PLA 0.68 Chain-End Control nih.gov

*Pm refers to the probability of forming a meso dyad, a measure of isotacticity.

Proton Transfer Dynamics in Catalytic Cycles

The catalytic efficacy of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is intrinsically linked to its proton transfer capabilities. As a strong organic base, TBD's ability to accept and donate protons is central to its role in a variety of chemical transformations. acs.orgwikipedia.org The protonated TBD intermediate often acts as a proton donor within the catalytic cycle, a feature that is enhanced in nonpolar solvents like toluene. researchgate.net

Kinetic studies on the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane by TBD in acetonitrile (B52724) have provided quantitative insights into its proton transfer rates. Using the T-jump method, the rate constants for proton transfer were measured in the temperature range of 20–40°C. The results indicate a significant rate of proton transfer, with activation parameters also determined. grafiati.com Specifically, the rate constants (kH) for TBD were found to be between 2.82×10⁷ and 4.84×10⁷ dm³mol⁻¹s⁻¹, with an enthalpy of activation (ΔH≠) of 18.1 kJmol⁻¹ and a negative entropy of activation (ΔS≠) of -40.3 Jmol⁻¹K⁻¹. grafiati.com

Table 1: Proton Transfer Reaction Data for TBD

Parameter Value
Temperature Range 20–40°C
Rate Constants (kH) 2.82×10⁷–4.84×10⁷ dm³mol⁻¹s⁻¹
Enthalpy of Activation (ΔH≠) 18.1 kJmol⁻¹
Entropy of Activation (ΔS≠) -40.3 Jmol⁻¹K⁻¹

Data from a kinetic study on the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane by TBD in acetonitrile. grafiati.com

In the context of ring-opening polymerization (ROP) of cyclic esters, computational studies using Density Functional Theory (DFT) have elucidated the role of proton transfer. acs.org One proposed mechanism involves a concerted proton transfer and elimination transition state. acs.org Another mechanism suggests that TBD acts as a proton shuttle. diva-portal.org In some reactions, such as the palladium-catalyzed hydroalkylation of alkoxyallenes, TBD facilitates an intermolecular proton transfer from an intermediate to the allene (B1206475) substrate. acs.org This proton transfer is a key step in the generation of the active catalytic species. acs.org Furthermore, in certain catalytic cycles, the transfer of a proton is coupled with electron transfer, a process known as proton-coupled electron transfer (PCET). researchgate.netnih.gov

C-C Bond Cleavage Pathways Induced by TBD

While TBD is well-known for promoting bond formation, recent research has unveiled its unprecedented capability to catalyze the cleavage of carbon-carbon (C-C) bonds. acs.orgnih.gov This discovery expands the synthetic utility of TBD beyond its traditional roles. acs.orgnih.govnih.gov

A notable example is the TBD-catalyzed synthesis of cyclic imides, which proceeds through an amidation–cyclization–elimination cascade. acs.orgnih.gov This transformation involves a key C-C bond cleavage step, a previously unobserved reactivity for TBD. Both experimental and computational studies have been employed to understand the mechanism of this novel catalytic activity. acs.orgnih.gov The ability to selectively break strong C-C bonds under mild conditions is a significant challenge in organic synthesis, and TBD's effectiveness in this area opens new avenues for molecular editing and late-stage functionalization of complex molecules. acs.orgnih.govnih.govtue.nl

Comparative Mechanistic Studies with Other Organic Bases

The catalytic performance of TBD is often benchmarked against other organic bases to understand its unique reactivity. These comparative studies provide valuable insights into the structure-activity relationships of these catalysts.

In the context of ring-opening polymerization, TBD is often compared to other strong amidine and guanidine (B92328) bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), 1,1,3,3-tetramethylguanidine (B143053) (TMG), and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). acs.orgacs.org TBD generally exhibits higher catalytic activity in these reactions. acs.org For instance, in the ROP of various cyclic esters, TBD provides fast and controlled polymerization, whereas DBU and MTBD may require a cocatalyst for certain monomers. acs.org The superior performance of TBD is attributed to its higher basicity and the specific structural features of the bicyclic guanidine core. acs.orgnih.gov

Kinetic and mechanistic investigations into amide formation from esters and primary amines revealed that TBD is a more active acylation catalyst than the analogous bicyclic guanidine, 1,4,6-triazabicyclo[3.3.0]oct-4-ene (TBO). nih.gov This difference in reactivity is ascribed to both the higher basicity and nucleophilicity of TBD, as well as the sterically constrained nature of the acyl-TBD intermediate, which prevents it from adopting a planar amide structure. nih.gov

In the synthesis of 3-hydroxyisoindolin-1-ones, TBD was compared with other catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), 1,4-diazabicyclo[2.2.2]octane (DABCO), DBU, TMG, and MTBD. researchgate.net TBD proved to be a highly effective organocatalyst for this transformation. researchgate.net Similarly, in the context of the Henry (nitroaldol) reaction and the addition of dialkyl phosphites, TBD and its methylated derivative MTBD were found to be superior catalysts in many cases compared to TMG. researchgate.net

Table 2: Comparison of TBD with Other Organic Bases in Catalysis

Reaction Compared Bases Outcome Reference
Ring-Opening Polymerization DBU, MTBD TBD shows broader substrate scope and control. acs.org
Amide Formation (Acylation) TBO TBD is a much more active catalyst. nih.gov
Synthesis of 3-hydroxyisoindolin-1-ones DMAP, DABCO, DBU, TMG, MTBD TBD is a highly effective catalyst. researchgate.net
Henry Reaction & Phosphite Addition TMG TBD and MTBD are often superior catalysts. researchgate.net

The N-methylated derivative of TBD, MTBD, is often included in these comparative studies. The absence of the N-H proton in MTBD prevents it from acting as a hydrogen-bond donor, which is crucial in bifunctional catalytic mechanisms. acs.org This is evident in the ROP of cyclic esters, where MTBD is much less active than TBD, supporting a mechanism where the N-H proton of TBD plays a key role in activating the monomer. acs.org

Applications of 1,5,7 Triazabicyclo 4.4.0 Dec 5 Ene in Advanced Materials and Sustainable Chemistry

Polymer Science and Engineering

TBD's catalytic prowess has been harnessed to address some of the most pressing challenges in polymer science, from the synthesis of complex macromolecular structures to the development of environmentally benign materials. Its ability to operate under mild, metal-free conditions makes it an attractive alternative to traditional metal-based catalysts, which can leave toxic residues in the final polymer products.

TBD has proven to be a powerful catalyst for ring-opening polymerization (ROP), a key process for the synthesis of a variety of polyesters and polycarbonates from cyclic monomers. This catalytic activity is instrumental in the creation of innovative polymer architectures, including block copolymers and cyclic polymers.

The bifunctional nature of TBD allows it to activate both the monomer and the initiating alcohol, facilitating rapid and controlled polymerization. This dual activation mechanism is crucial for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Research has shown that TBD can effectively catalyze the ROP of various cyclic esters, such as lactide, valerolactone, and caprolactone, to produce polyesters with molar masses up to 13.6 kg mol⁻¹.

In the absence of a protic initiator like alcohol, TBD can catalyze a zwitterionic ring-opening polymerization (ZROP) of monomers like trimethylene carbonate (TMC), leading to the formation of both linear and cyclic polymer chains. This approach has been utilized to produce poly(trimethylene carbonate) (PTMC) with molecular weights reaching up to 34,000 g mol⁻¹. The ability to generate cyclic polymers is of significant interest as they exhibit unique physical properties compared to their linear counterparts, such as reduced hydrodynamic volume and slower degradation profiles.

The versatility of TBD extends to the synthesis of block copolymers, which are macromolecules composed of two or more different polymer chains linked together. These materials are valued for their ability to self-assemble into ordered nanostructures. TBD's efficiency in ROP allows for the sequential polymerization of different monomers, a common strategy for creating block copolymers.

A significant application of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is in the development of self-healing materials, particularly polyester-based vitrimers. Vitrimers are a class of polymers that possess properties of both thermosets and thermoplastics. At elevated temperatures, their cross-linked network can rearrange through dynamic covalent bond exchange, allowing the material to be reprocessed and healed, while at service temperatures, they behave like conventional thermosets.

Research has demonstrated that increasing the concentration of TBD significantly speeds up the onset of the crosslinking reaction in vitrimer systems. This is attributed to TBD's ability to activate the reactive sites, promoting a higher reaction conversion in a shorter time frame and facilitating the formation of the dynamic crosslinked network.

In the pursuit of more sustainable and safer polymer synthesis, TBD has been identified as a key catalyst for the production of nonisocyanate polyurethanes (NIPUs) and polyureas. Traditional polyurethane and polyurea synthesis involves the use of highly toxic and moisture-sensitive isocyanates. TBD facilitates alternative, isocyanate-free routes, contributing to greener polymer chemistry.

For NIPU synthesis, TBD has been shown to be a superior catalyst for the aminolysis reaction involving cyclic carbonates. Its dual catalytic sites enhance both the nucleophilicity of the amine and the electrophilicity of the carbonyl group in the cyclic carbonate, leading to efficient polyurethane formation. Another nonisocyanate route involves the TBD-catalyzed polycondensation of dimethyl dicarbamates with diols. This method has been successfully used to produce renewable polyurethanes with molecular weights up to 25 kDa from fatty acid-derived monomers.

Similarly, TBD is a promising catalyst for the synthesis of polyureas without isocyanates. It effectively catalyzes the transurethanization reaction between dicarbamates and diamines. This approach has been used to synthesize well-defined, renewable segmented polyureas from renewable resources. The catalytic efficiency of TBD in these reactions is significantly higher than other organic bases, although some alkali metal alkoxides have shown even greater activity.

The following table summarizes the catalytic performance of TBD in comparison to other catalysts in the synthesis of nonisocyanate polyureas.

CatalystSubstratesTemperature (°C)Time (h)Conversion (%)
TBD DMC + HEX1305~60
KOMe DMC + HEX1301>95
KO-t-Bu DMC + HEX1301>95
KHMDS DMC + HEX1301>95

Data compiled from studies on catalyst screening for carbonate aminolysis.

A hallmark of TBD-catalyzed ring-opening polymerization (ROP) is the high degree of control it offers over the polymer's molecular weight and polydispersity index (PDI). This control is characteristic of a "living" or "pseudo-living" polymerization, where chain termination and transfer reactions are minimal.

The molecular weight of the resulting polymer can be precisely controlled by adjusting the molar ratio of the monomer to the initiator. For instance, in the ROP of lactide initiated by an alcohol, increasing the monomer-to-initiator ratio leads to a predictable increase in the polymer's molecular weight. This linear relationship between molecular weight and the monomer-to-initiator ratio is a key indicator of a controlled polymerization process.

Furthermore, TBD-catalyzed ROP typically yields polymers with narrow molecular weight distributions, often with PDI values below 1.2. researchgate.net A low PDI signifies that the polymer chains are of similar length, which is crucial for achieving uniform material properties. The ability of TBD to produce polymers with both controlled molecular weight and low polydispersity makes it an invaluable tool for the synthesis of well-defined polymeric materials for high-performance applications.

The table below presents data from the TBD-catalyzed ROP of rac-lactide, illustrating the control over molecular weight and polydispersity.

Entry[LA]/[Cat.]/[BnOH]Time (min)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
1100:1:11>9915,7001.30
7200:1:12>9931,1001.35
8300:1:15>9945,6001.39
9400:1:110>9959,8001.29

Data from polymerization of rac-LA in CH2Cl2 at 25°C using a chiral DiPh-TBD catalyst. policycommons.netpolympart.com

The stereochemistry of a polymer chain, or its tacticity, can have a profound impact on its physical and mechanical properties. TBD has been instrumental in the synthesis of stereoregular polymers, particularly isotactic polylactides (PLAs), from racemic lactide (a mixture of L- and D-lactide). Isotactic PLA possesses superior properties, such as higher crystallinity and melting point, compared to its atactic (non-stereoregular) counterpart.

While TBD itself is an achiral molecule, it can facilitate stereoselective polymerization through a chain-end control mechanism, especially at low temperatures. policycommons.netuchicago.edu At cryogenic temperatures (-75 °C), TBD has been shown to polymerize rac-lactide to form highly isotactic PLA with a probability of forming meso dyads (Pm) as high as 0.88. uchicago.eduresearchgate.net This stereocontrol is believed to arise from the interaction between the growing polymer chain end and the incoming monomer, guided by the TBD catalyst. uchicago.edu

Furthermore, chiral derivatives of TBD have been synthesized to enhance stereoselectivity at milder conditions. For example, a chiral 4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (DiPh-TBD) has been used to produce isotactic-enriched PLAs at room temperature with a moderate Pm value of 0.67. policycommons.netnih.gov This demonstrates the potential for designing TBD-based catalysts that can achieve high stereocontrol without the need for cryogenic conditions. policycommons.net

The following table shows the effect of temperature on the stereoselectivity of TBD-catalyzed polymerization of rac-lactide.

Temperature (°C)SolventConversion (%)Pm
25Toluene>990.58
0Toluene850.61
-25Toluene600.66
-40Toluene450.72
-60Toluene350.81
-75Toluene300.88

Data from the polymerization of rac-LA using TBD as a catalyst. uchicago.eduumons.ac.be

The surface properties of nanomaterials play a crucial role in their performance, especially in composite materials where interfacial adhesion is key. TBD has been successfully employed as an organocatalyst for the surface functionalization of cellulose (B213188) nanocrystals (CNCs) through "grafting from" ring-opening polymerization. policycommons.net This technique involves growing polymer chains directly from the surface of the nanoparticles.

The hydroxyl groups present on the surface of CNCs can act as initiators for the ROP of cyclic monomers in the presence of TBD. This process allows for the covalent attachment of polymer chains to the CNC surface, thereby modifying their surface chemistry and improving their compatibility with polymer matrices.

In a study on the surface modification of CNCs with poly(trimethylene carbonate), TBD was found to be the most efficient catalyst compared to other organocatalysts like DBU, DMAP, and BEMP. policycommons.net A high grafting ratio of 74% by weight was achieved under mild conditions (room temperature in tetrahydrofuran). policycommons.net This high grafting efficiency is significantly better than what is typically observed for the ROP of cyclic esters from cellulose surfaces. The resulting polymer-grafted CNCs exhibit improved dispersion in non-polar solvents and enhanced interfacial adhesion in nanocomposites.

The performance of TBD in comparison to other organocatalysts for the grafting of poly(trimethylene carbonate) from CNCs is summarized below.

CatalystGrafting (%)Monomer Conversion (%)
TBD 74>99
BEMP 3752
DMAP 18Low
DBU LowLow

Data from the ROP of trimethylene carbonate from the surface of CNCs at 25°C in THF. policycommons.net

Carbon Dioxide Capture, Fixation, and Utilization

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has emerged as a significant compound in the field of carbon dioxide (CO₂) utilization due to its strong basicity and unique structural characteristics. As a bicyclic guanidine (B92328), TBD exhibits a high affinity for CO₂, facilitating its capture and subsequent conversion into valuable chemicals. This section explores the multifaceted role of TBD in CO₂ capture technologies, its catalytic prowess in converting CO₂ into value-added products, and the chemistry of its interaction with CO₂.

Role of TBD in CO₂ Capture Technologies

The strong basicity of TBD and its derivatives makes them effective agents for capturing CO₂ from various sources, including industrial emissions and the atmosphere. smolecule.comwikipedia.org Bicyclic organic superbases, such as TBD, are considered promising alternatives to conventional alkanolamine solutions for CO₂ capture. rsc.org The interaction between TBD and CO₂ is a reversible chemical absorption process, which is crucial for practical applications involving both capture and release of the gas.

Research has shown that bicyclic guanidines like TBD can bind CO₂ more strongly than corresponding amidines due to the presence of both a hydrogen-bond donor and an acceptor nitrogen in a planar configuration. rsc.org The efficiency of CO₂ capture can be influenced by the choice of solvent and the specific structure of the superbase. Studies comparing various superbases have identified specific superbase/solvent combinations that offer highly efficient, reversible, and kinetically favorable CO₂ capture processes from the air. rsc.org For instance, the N-methylation of TBD to form 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) can impact CO₂ adsorption capacity by potentially altering intramolecular hydrogen bonding. rsc.org The reaction of these superbases with CO₂ in aprotic solvents often results in the formation of a white precipitate, indicating the capture of the gas. rsc.org This reactivity with CO₂ positions TBD and its analogues as key candidates for developing advanced carbon capture and storage (CCS) technologies. smolecule.comwikipedia.org

Catalytic Conversion of CO₂ to Value-Added Chemicals (e.g., Cyclic Carbonates, Propiolic Acid Derivatives)

Beyond capture, TBD is a versatile catalyst for the chemical fixation of CO₂, converting this abundant C1 building block into useful organic compounds. nih.gov CO₂ is a thermodynamically stable and kinetically inert molecule, making catalytic activation a necessity for its conversion. nih.govrsc.org TBD has proven effective in catalyzing several important transformations.

Cyclic Carbonates: The synthesis of five-membered cyclic carbonates from the reaction of epoxides and CO₂ is a 100% atom-efficient process and a prime example of green chemistry. nih.govrsc.org These carbonates are valuable as green solvents and electrolytes in lithium-ion batteries. nih.govrsc.org TBD, particularly in heterogeneous forms like TBD supported on a Merrifield resin, has been shown to effectively catalyze the cycloaddition of CO₂ to epoxides. In one study, using a heterogeneous TBD catalyst, a 99% conversion was achieved at 70 °C and 3 bar of CO₂ pressure in 48 hours. nih.gov

2-Oxazolidinones and Other N-Heterocycles: TBD is also instrumental in synthesizing nitrogen-containing heterocycles using CO₂. A mononuclear zinc complex, ZnCl₂(TBD)₂, has been successfully used to catalyze the reaction of CO₂ with propargylic amines to produce 2-oxazolidinones under solvent-free conditions. nih.gov This reaction represents an important pathway for CO₂ fixation through C-N bond formation. nih.gov Furthermore, TBD-based protic ionic liquids, such as [TBDH][HFIP], have demonstrated excellent performance in converting o-aminobenzonitriles and CO₂ into quinazoline-2,4(1H,3H)-diones at mild conditions (35 °C and 1 bar CO₂). semanticscholar.org Organic bases like TBD can also catalyze the cyclocarbonylation of 2-aminothiophenols with CO₂ to synthesize benzothiazolones. mdpi.com

The table below summarizes the catalytic performance of TBD and its derivatives in converting CO₂ into various value-added chemicals.

Catalyst SystemReactantsProductConditionsYield/Conversion
TBD @ MerrifieldEpoxide + CO₂Cyclic Carbonate70 °C, 3 bar, 48 h99% conversion nih.gov
ZnCl₂(TBD)₂Propargylic amine + CO₂2-OxazolidinoneSolvent-freeModerate to excellent yields nih.gov
[TBDH][HFIP]o-aminobenzonitrile + CO₂Quinazoline-2,4(1H,3H)-dione35 °C, 1 barExcellent performance semanticscholar.org

Formation and Reactivity of TBD-CO₂ Adducts (Carbamates)

The initial step in both the capture and catalytic conversion of CO₂ by TBD involves the formation of a TBD-CO₂ adduct. acs.org Under strictly anhydrous conditions, TBD reacts with CO₂ to form a stable zwitterionic adduct. nih.govresearchgate.net This adduct has been successfully isolated and characterized, and it is reported to be stable at room temperature for at least a month in a dry argon atmosphere. nih.gov The formation of this adduct activates the CO₂ molecule, making it more susceptible to subsequent reactions. mdpi.comacs.org

The nature of the adduct can change depending on the reaction conditions. In the presence of water, TBD reacts with CO₂ to form a bicarbonate salt instead of the zwitterionic adduct. nih.gov The formation of the zwitterionic adduct is a key step, as the captured CO₂ is stabilized by an active hydrogen on a nitrogen atom within the TBD structure. nih.gov Density functional theory (DFT) calculations have shown that this adduct is stabilized by hydrogen bonding between the secondary amine of TBD and an oxygen atom of the bound CO₂. researchgate.net

This activated TBD-CO₂ adduct can then react with other molecules. For example, it can react with amines like morpholine to form carbamates, which can be further reduced to formamides in the presence of a silane. researchgate.net The stability and reactivity of these adducts are central to TBD's function in CO₂ utilization, acting as a crucial intermediate in catalytic cycles.

Green Chemistry and Sustainable Synthesis Methodologies

The application of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) extends significantly into the realm of green chemistry, where it serves as an efficient organocatalyst that promotes sustainable synthetic routes. Its ability to function under solvent-free conditions and its role in the sustainable production of important chemicals underscore its value in developing environmentally benign chemical processes.

Use of TBD under Solvent-Free Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. TBD has proven to be an exceptionally effective catalyst in a variety of transformations performed without a solvent.

TBD efficiently catalyzes aldol (B89426) condensation reactions under solvent-less conditions, yielding products valuable to the fragrance and pharmaceutical industries with very good conversions. researchgate.net A notable advantage in this system is the simple and effective separation protocol for the catalyst, which can be achieved through CO₂ fixation, allowing the catalyst to be recovered and reused for several consecutive runs without a significant loss of activity. researchgate.net

Similarly, the aminolysis of esters, a fundamental reaction in organic synthesis, can be conveniently catalyzed by TBD under solvent-free conditions. sigmaaldrich.com TBD's utility in solvent-free systems also extends to more complex reactions. For instance, an ionic-liquid-supported version of TBD (IL-TBD) has been developed and used as a recyclable organocatalyst for the Michael addition of active methylene compounds and thiophenols to chalcones, affording products in excellent yields at room temperature. cdnsciencepub.com Furthermore, as mentioned previously, a zinc-TBD complex facilitates the synthesis of 2-oxazolidinones from propargylic amines and CO₂ without the need for any solvent. nih.gov

The table below highlights several reactions catalyzed by TBD under solvent-free conditions.

Reaction TypeCatalystSubstratesProduct Yield
Aldol CondensationTBDAldehydes/KetonesVery good conversions researchgate.net
Aminolysis of EstersTBDEsters, AminesNot specified sigmaaldrich.com
Michael AdditionIonic-Liquid-Supported TBDChalcones, Active Methylene Compounds/Thiophenols82-94% cdnsciencepub.com
CO₂ FixationZnCl₂(TBD)₂Propargylic amines, CO₂Moderate to excellent yields nih.gov

Sustainable Production of Organic Carbonates using Dimethyl Carbonate

Dimethyl carbonate (DMC) is recognized as a green reagent and solvent, serving as a non-toxic alternative to hazardous chemicals like phosgene and dimethyl sulfate. dtu.dk The synthesis of DMC and other organic carbonates from CO₂ is a key goal in sustainable chemistry. TBD plays a role in the catalytic pathways for producing these valuable compounds.

Theoretical studies have shown that TBD can facilitate the conversion of CO₂ into organic carbonates. Specifically, after the initial cycloaddition of CO₂ to an epoxide, TBD can assist in the subsequent conversion of the resulting cyclic carbonate into dimethyl carbonate through alcoholysis. nih.gov Density functional theory calculations indicate that TBD can catalyze the alcoholysis of N-substituted cyclic carbonates (NCC) with maximal barrier heights as low as 24.2 kcal/mol, demonstrating a feasible pathway for this transformation. nih.gov This catalytic role of TBD in the alcoholysis step is crucial for producing linear organic carbonates like DMC from CO₂-derived intermediates, contributing to more sustainable chemical production chains.

Chemical Recycling of Polymers

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a potent organocatalyst, has garnered significant attention for its remarkable efficiency in the chemical recycling of various commodity polymers. Its effectiveness stems from its unique bifunctional nature, enabling it to activate both the polymer chain and the depolymerizing agent (e.g., an alcohol or amine) simultaneously. researchgate.netacs.org This dual activation mechanism, involving hydrogen bonding and nucleophilic sites, facilitates the breakdown of polyesters and other polymers into their constituent monomers or other valuable small molecules under relatively mild conditions, offering a sustainable alternative to traditional mechanical recycling and landfilling. researchgate.netacs.org

Poly(ethylene terephthalate) (PET)

TBD has proven to be a highly effective catalyst for the depolymerization of PET, one of the most common single-use plastics. It is utilized in several chemical recycling processes, including glycolysis and aminolysis.

Glycolysis: In this process, PET is depolymerized using ethylene (B1197577) glycol (EG) to yield bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a monomer that can be used to repolymerize virgin-grade PET. nih.govstrath.ac.uk TBD-catalyzed glycolysis can achieve high yields of BHET. For instance, using an excess of TBD can convert PET into BHET with a yield of up to 78%. nih.gov The catalytic process involves the TBD protic ionic salt, where the anionic ligand plays a crucial role by abstracting a proton from ethylene glycol, which is a key step for the chain-breaking reaction. researchgate.net

Aminolysis: TBD also efficiently catalyzes the aminolysis of PET, where various amines are used as nucleophiles to break down the polymer into terephthalamides. researchgate.net This process is valuable as it can produce a diverse range of crystalline building blocks for high-performance materials. researchgate.net The bifunctionality of TBD is crucial for activating the carbonyl group of the ester, making it more susceptible to aminolysis compared to other organic bases. The use of TBD can significantly reduce reaction times and temperatures; for example, with 5 mol% TBD, 99% degradation of PET with benzylamine can be achieved in about 1 hour at 150°C. researchgate.net

Research Findings on TBD-Catalyzed PET Depolymerization
Depolymerization MethodDepolymerizing AgentCatalyst LoadingTemperature (°C)TimeMain ProductYield/ConversionReference
GlycolysisEthylene GlycolExcess250N/ABis(2-hydroxyethyl) terephthalate (BHET)78% Yield nih.gov
AminolysisEthanolamineN/A1202 hBis(hydroxyethyl)terephthalamide (BHETA)93% Yield researchgate.net
AminolysisBenzylamine5 mol%150~1 hN,N'-Dibenzylterephthalamide99% Degradation researchgate.net

Poly(lactic acid) (PLA)

As a biodegradable and bio-based polyester, PLA is a key target for closed-loop chemical recycling. TBD is a highly efficient catalyst for the alcoholysis of PLA, breaking it down into valuable lactate esters at room temperature. For example, the TBD-catalyzed degradation of PLA in the presence of ethanol can yield over 95% ethyl lactate. Similarly, methanolysis using TBD as a catalyst has been shown to produce methyl lactate with a 95% yield at ambient temperature. nih.govacs.org The dual activation mechanism of TBD is thought to facilitate the nucleophilic addition and proton transfer steps in the depolymerizing transesterification of PLA.

Research Findings on TBD-Catalyzed PLA Depolymerization
Depolymerization MethodDepolymerizing AgentCatalyst LoadingTemperature (°C)TimeMain ProductYield/ConversionReference
MethanolysisMethanolN/AAmbientN/AMethyl lactate95% Yield nih.govacs.org
EthanolysisEthanol2.5 mol%Room TemperatureN/AEthyl lactate>95% Recovered
EthanolysisEthanol13 mol%N/A (under RAM)6 hEthyl lactate92% Yield

Polycarbonates (PC)

TBD is also effective in the chemical recycling of poly(bisphenol A carbonate) (BPA-PC). Concerns over the environmental leakage of bisphenol A (BPA), a known endocrine disruptor, make efficient recycling of BPA-PC crucial. researchgate.net TBD-catalyzed alcoholysis, particularly methanolysis, can quantitatively degrade BPA-PC into its raw materials, BPA and dimethyl carbonate (DMC), under mild conditions and with low catalyst loading. researchgate.net In a notable process, the depolymerization was conducted using one of the products, DMC, as the solvent, simplifying the separation process. Best yields (>96%) for both BPA and DMC were obtained at 75°C with just 2 mol% of TBD. researchgate.net This method allows for the recovery of valuable organic carbonates from the polycarbonate resin. researchgate.net

Research Findings on TBD-Catalyzed Polycarbonate Depolymerization
PolymerDepolymerization MethodSolventCatalyst LoadingTemperature (°C)Main ProductsYieldReference
Bisphenol A Polycarbonate (BPA-PC)MethanolysisDimethyl Carbonate (DMC)2 mol%75Bisphenol A (BPA) and Dimethyl Carbonate (DMC)>96%

Polyurethanes (PU)

The application of TBD in polyurethane recycling often involves facilitating bond exchange reactions, such as transcarbamoylation, which allows for the reprocessing of PU materials. For example, by grinding rigid PU foam and introducing TBD, the material can be reprocessed through compression molding, demonstrating a pathway towards vitrimerization of polyurethane waste.

Computational and Theoretical Investigations of 1,5,7 Triazabicyclo 4.4.0 Dec 5 Ene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure and reactivity of TBD-catalyzed systems. These calculations have been instrumental in mapping out reaction coordinates, determining the energies of intermediates and transition states, and rationalizing the outcomes of various chemical transformations.

DFT studies have been pivotal in exploring the intricate mechanisms of TBD-catalyzed reactions. For instance, in the intramolecular aldol (B89426) reaction of ketoaldehydes, DFT calculations have evaluated multiple potential mechanistic pathways, revealing that TBD promotes the reaction through a unique activation mode compared to other organocatalysts like proline. acs.orgdiva-portal.org The favored mechanism involves an initial enolization of the substrate catalyzed by TBD, followed by C-C bond formation via two concerted proton transfers. acs.org

In the context of CO2 utilization, a comparative DFT study on the TBD-catalyzed reactions of amines with CO2 and hydrosilanes has shown that the mechanism is highly dependent on solvent polarity. rsc.orgrsc.org In weakly polar solvents, a neutral mechanism is preferred, whereas in strongly polar solvents, the reaction proceeds through an anionic or ionic mechanism due to the feasible dissociation of the zwitterionic TBD-CO2 adduct. rsc.org

For the ring-opening polymerization (ROP) of cyclic esters like trimethylene carbonate (TMC), DFT calculations have compared a direct nucleophilic attack mechanism with a dual activation pathway. researchgate.netmdpi.com The results indicate that a mechanism involving hydrogen-bond activation of the monomer's carbonyl group and basic activation of an alcohol co-initiator is energetically more favorable. researchgate.netmdpi.com The transition states for each step, including the nucleophilic attack of the activated alcohol and the ring-opening of the monomer, have been identified and characterized. mdpi.com

Furthermore, DFT has been employed to understand novel reactivities, such as the TBD-catalyzed synthesis of cyclic imides, which involves an unprecedented C-C bond cleavage. acs.orgacs.org Computational studies support a cascade mechanism involving amidation, cyclization, and elimination, providing a deeper understanding of this unique transformation. acs.org

The generation of energetic profiles for entire catalytic cycles is a key strength of quantum chemical calculations. These profiles map the relative Gibbs free energies of all intermediates and transition states, allowing for the identification of the rate-determining step.

ReactionCatalystHighest Calculated Energy Barrier (kcal/mol)Experimental ObservationReference
ROP of Trimethylene CarbonateTBD11.3Quantitative conversion in 1h mdpi.com
ROP of Trimethylene CarbonateDMAP23.719% conversion in 1h mdpi.com

Table 1: Comparison of calculated energy barriers and experimental outcomes for the Ring-Opening Polymerization (ROP) of Trimethylene Carbonate.

DFT calculations are powerful predictive tools for understanding and rationalizing chemo-, regio-, and stereoselectivity. In TBD catalysis, these predictions have been remarkably accurate. For example, DFT studies explained the complete switch of product selectivity observed in the intramolecular aldol reaction of ketoaldehydes when catalyzed by TBD instead of proline. acs.org

In a palladium-catalyzed asymmetric hydroalkylation, TBD was used as an additive to achieve excellent stereocontrol. acs.orgacs.org DFT calculations were performed to understand its role. By modeling the C-C bond-forming transition states, the calculations showed that the presence of TBD drastically lowers the energy barrier for the transition state leading to the major (2R,3R) diastereoisomer. acs.org This stabilization, which accounts for the experimentally observed high diastereomeric ratio, was attributed to specific noncovalent interactions between TBD and the enolate intermediate. acs.orgacs.org

The chemoselectivity in the TBD-catalyzed reaction of amines with CO2 and hydrosilane was also elucidated by DFT. rsc.orgrsc.org The calculations revealed that the nucleophilicity of the amine is a key factor in determining whether the reaction yields a formamide (B127407) or an aminal/N-methylated amine. rsc.org

Transition StateCalculated Energy Barrier (kcal/mol) (without TBD)Calculated Energy Barrier (kcal/mol) (with TBD)Reference
TS3-RRNot specified7.6 acs.org
TS3-RSNot specified10.6 acs.org
TS3-SSNot specified19.9 acs.org
TS3-SRNot specified18.7 acs.org

Table 2: Calculated energy barriers for the C-C bond-forming transition states in a Pd-catalyzed hydroalkylation, demonstrating the effect of the TBD additive on stabilizing the transition state (TS3-RR) that leads to the major product.

A central theme in the computational investigation of TBD is its bifunctional character, where it can act simultaneously as a Brønsted base and a hydrogen-bond donor. nih.gov DFT studies have been crucial in dissecting this dual role. The N1 nitrogen atom provides the strong basicity, while the N-H group adjacent to the imine functionality acts as the H-bond donor. researchgate.net

In the ROP of cyclic esters, the preferred mechanism involves TBD deprotonating the alcohol co-initiator (acting as a base) while simultaneously activating the ester monomer via hydrogen bonding to its carbonyl oxygen (acting as an H-bond donor). mdpi.comnih.gov This cooperative activation lowers the energy barrier for the reaction. mdpi.com Similarly, in the aerobic α-hydroxylation of ketones, DFT calculations highlighted the critical role of double hydrogen bonds between TBD and a peroxide intermediate in promoting the reaction. researchgate.net

The activation of CO2 by TBD is another example. DFT calculations show that TBD readily forms an adduct with CO2, which then serves as the active species in subsequent reactions. acs.org This activation strategy is central to TBD's effectiveness in CO2 functionalization reactions.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations of reaction pathways, molecular modeling provides a dynamic picture of the interactions between TBD and other molecules in the reaction system.

Molecular modeling has provided detailed insights into the specific noncovalent interactions that govern TBD's catalytic activity. These interactions are critical for substrate recognition, stabilization of transition states, and control of stereochemistry.

In the aforementioned palladium-catalyzed hydroalkylation, Independent Gradient Model based on Hirshfeld partition (IGMH) analyses of the DFT-optimized transition states revealed multiple crucial weak interactions. acs.org These included a hydrogen bond between the NH group of TBD and a nitrogen atom of the imidazole (B134444) ring on the substrate, as well as another hydrogen bond between a TBD nitrogen and a C-H group of the substrate. acs.orgacs.org These specific, noncovalent interactions cooperatively stabilize the favored transition state, thereby dictating the stereochemical outcome. acs.org

The interaction between TBD and phenols has also been investigated using DFT and ab initio methods. bas.bg These calculations showed the formation of stable, cyclic hydrogen-bonded structures between TBD and one or two 4-cyanophenol molecules, confirming an ionic structure with significant charge rearrangement upon complexation. bas.bg This ability to form strong, structured hydrogen-bonded complexes is fundamental to TBD's role in activating substrates.

Understanding Catalytic Performance and Efficiency

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the catalytic prowess of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). These studies provide a molecular-level understanding of reaction mechanisms, transition states, and the energetic factors that govern TBD's high efficiency in a variety of organic transformations.

A cornerstone of TBD's catalytic activity is its unique bifunctional nature. It can act as both a potent Brønsted base, due to its high pKa, and as a hydrogen-bond donor through its N-H group. acs.orgresearchgate.net This dual functionality allows TBD to activate both the nucleophile and the electrophile simultaneously, a feature that distinguishes it from many other organocatalysts and is often cited as the reason for its superior performance. acs.org

Insights from DFT Studies on Reaction Mechanisms:

Intramolecular Aldol Reaction: DFT calculations have provided significant insights into the TBD-catalyzed intramolecular aldol reaction of acyclic ketoaldehydes. researchgate.netnih.gov A favored mechanism emerging from these studies involves an initial enolization of the substrate catalyzed by TBD, followed by the crucial C-C bond formation which proceeds via two concerted proton transfers. researchgate.netnih.gov This bifunctional activation mode is key to the catalyst's efficiency. In some instances, it has been proposed that TBD may act as a nucleophile itself in the catalytic cycle. researchgate.net The computational predictions of the stereochemical outcome of these reactions have shown good agreement with experimental results. researchgate.netnih.gov

Ring-Opening Polymerization (ROP): In the realm of polymer chemistry, DFT studies have been pivotal in understanding TBD's role in the ring-opening polymerization (ROP) of cyclic esters and carbonates. For the ROP of trimethylene carbonate (TMC) co-initiated by methanol, a dual activation mechanism has been proposed. This mechanism involves the activation of the alcohol co-initiator by the C=N moiety of TBD, coupled with a hydrogen-bond activation of the monomer's carbonyl group. mdpi.com This cooperative activation pathway was found to have a significantly lower energy barrier compared to a direct nucleophilic attack by the catalyst on the monomer. mdpi.com

A "donor-acceptor" mechanism has also been identified through DFT calculations for the TBD-catalyzed polymerization of methyl ethylene (B1197577) phosphate (B84403) (MEP). This pathway is energetically more favorable than a simple transesterification reaction. nih.gov The ability of TBD to act as both a proton donor and acceptor is crucial in this context. nih.gov

Comparative Catalytic Performance:

Computational studies have not only illuminated the mechanisms of TBD catalysis but have also quantified its efficiency relative to other well-known organocatalysts.

In the ROP of trimethylene carbonate, DFT calculations revealed a significantly lower activation energy barrier for TBD compared to 4-dimethylaminopyridine (B28879) (DMAP), a commonly used catalyst. This computational finding corroborates experimental observations of TBD's higher reactivity. mdpi.com

ReactionCatalystCalculated Activation Energy (kcal/mol)Reference
Ring-Opening Polymerization of Trimethylene Carbonate1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) 11.3 mdpi.com
Ring-Opening Polymerization of Trimethylene Carbonate4-dimethylaminopyridine (DMAP)23.7 mdpi.com

Experimental studies on the synthesis of 3-hydroxyisoindolin-1-ones have demonstrated the superior catalytic activity of TBD when compared to other organic bases. While superbases like DBU, TMG, and MTBD could facilitate the desired cyclization, only the bicyclic guanidines, TBD and MTBD, were capable of promoting the subsequent elimination step. The presence of the electrophilic N-H bond in TBD is thought to enhance this final step. acs.org

CatalystReaction TimeYield (%)Reference
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) 1 h88 acs.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)24 h45 acs.org
1,1,3,3-Tetramethylguanidine (B143053) (TMG)24 h40 acs.org
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)24 h65 acs.org
4-dimethylaminopyridine (DMAP)24 hNo reaction acs.org
1,4-Diazabicyclo[2.2.2]octane (DABCO)24 hNo reaction acs.org

Reaction conditions: Synthesis of a 3-hydroxyisoindolin-1-one derivative. acs.org

Michael Addition: In Michael-type reactions, TBD has been found to be an excellent catalyst, often outperforming other bases like MTBD, DBU, DBN, and TMG. researchgate.net This enhanced reactivity is attributed not just to its high basicity, but to its bifunctional nature, where it can deprotonate the nucleophile while simultaneously activating the electrophile via hydrogen bonding. acs.org

The collective findings from computational and theoretical studies underscore that the catalytic efficiency of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene is a result of a finely tuned combination of its strong basicity, nucleophilicity, and its unique bifunctional character that enables cooperative activation pathways.

Synthesis and Structural Modification of 1,5,7 Triazabicyclo 4.4.0 Dec 5 Ene and Its Analogs

Scalable Synthetic Routes for TBD Production (e.g., One-Pot Methods)

The broader application of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in technical and industrial processes has been historically hampered by its limited market availability and the handling challenges associated with its crystalline form. To address these issues, a novel one-pot synthesis has been developed to produce a liquid, ready-to-use formulation of TBD from easily accessible and non-hazardous starting materials. acs.org This method simplifies the production process, making TBD more accessible for large-scale industrial chemistry applications. acs.orgacs.org

This one-pot synthesis represents a significant advancement, as it circumvents the previous obstacles of TBD's availability and handling. The resulting liquid formulation is not only easier to dose and dissolve but also enhances the catalyst's utility in a variety of chemical transformations. acs.org TBD is recognized as a superior superbasic catalyst due to its high basicity and bifunctional nature, possessing two reactive sites in close proximity. This structure makes it more effective than other superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and 1,1,3,3-Tetramethylguanidine (B143053) (TMG) for a range of reactions. acs.orgresearchgate.net

Development of Chiral 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Derivatives for Asymmetric Catalysis

The development of chiral TBD analogs is a key area of research for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

One approach involves the synthesis of a chiral TBD analog starting from (S)-β-phenylalanine. This process yields a chiral triamine that is then cyclized to form the final guanidine (B92328) structure. beilstein-journals.orgnih.gov This chiral TBD has been used as a Brønsted base catalyst in Diels-Alder reactions between anthrones and maleimides, achieving enantiomeric excesses (ee) of 25–30%. beilstein-journals.org It also promotes the kinetic resolution of certain cycloadducts through a retro-aldol reaction. beilstein-journals.orgnih.gov While the synthesis is efficient, the stereoselectivity of this particular derivative is moderate compared to other chiral guanidine catalysts. beilstein-journals.org

Another significant development is the synthesis of chiral 4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (DiPh-TBD). mdpi.comnih.govresearchgate.netnih.gov This derivative has proven to be a highly reactive and stereoselective organocatalyst for the ring-opening polymerization (ROP) of rac-lactide (rac-LA). Under mild, metal-free conditions, DiPh-TBD can achieve full monomer conversion in as little as one minute for a monomer-to-catalyst ratio of 100:1. mdpi.comnih.govnih.gov The resulting polylactides (PLAs) are isotactically enriched, with a probability of meso dyads (Pm) of up to 0.68. nih.gov The stereoselectivity is governed by a chain-end control mechanism. mdpi.comnih.gov

Table 1: Performance of Chiral TBD Derivatives in Asymmetric Catalysis

Chiral TBD DerivativeReaction CatalyzedKey FindingsReference
(S)-β-phenylalanine-derived TBD analogDiels-Alder reaction of anthrones and maleimidesAchieved 25–30% enantiomeric excess (ee). beilstein-journals.org
Chiral 4,8-diphenyl-TBD (DiPh-TBD)Ring-Opening Polymerization of rac-lactideFull monomer conversion in 1 min; produced isotactically enriched PLA with a Pm of 0.67-0.68. mdpi.comnih.govnih.gov

Rational Design of TBD-Based Catalysts with Enhanced Activity or Selectivity

The rational design of catalysts involves a deliberate approach to create new catalysts with improved performance by understanding the relationship between their structure and function. nih.govresearchgate.net For TBD, this often involves leveraging its unique bifunctional nature, which features both a nucleophilic/basic sp²-hybridized nitrogen and an adjacent electrophilic/hydrogen-bonding N-H group. researchgate.netchemicalbook.com

This dual-activation capability is a key design feature that makes TBD a highly efficient catalyst for various reactions, including Michael additions, transesterifications, and ring-opening polymerizations. acs.orgresearchgate.netcaymanchem.com The importance of the N-H group is highlighted when comparing TBD to its methylated analog, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). acs.orgresearchgate.net While MTBD is still a strong base, the absence of the N-H proton donor makes it a less effective catalyst in reactions where hydrogen bonding plays a crucial role in activating the substrate. researchgate.net For example, in Michael addition reactions, TBD can catalyze the reaction in minutes, whereas MTBD requires several hours. acs.org

Rational design also extends to using TBD in synergistic catalytic systems. For instance, TBD has been used in combination with palladium catalysts for the synthesis of α-ketoamides. nih.gov In this system, TBD acts as a key ligand that modulates the palladium-catalyzed double isocyanide insertion process, controlling the reaction's selectivity to yield the desired product. nih.gov This demonstrates how TBD can be integrated into more complex catalytic systems to achieve transformations that are otherwise difficult. Computational methods, such as density functional theory (DFT), are also employed to predict how structural modifications will affect the catalyst's activity, reducing the need for extensive empirical screening and accelerating the design process. nih.gov

Functionalization for Specific Applications (e.g., Protic Ionic Salts for Polymer Deconstruction)

Functionalizing the TBD molecule allows for the creation of task-specific catalysts, most notably for the chemical recycling and deconstruction of polymers. A prime example is the use of TBD-based protic ionic salts (PILs) for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

These PILs are formed by reacting TBD with a Brønsted acid. In the PET glycolysis reaction, the resulting HTBD+ cation and the anion work cooperatively. researchgate.net Density functional theory calculations have shown that the anion plays a crucial role by abstracting a proton from the glycolysis agent, ethylene (B1197577) glycol (EG). This generates the highly nucleophilic EG- species, which then attacks the carbonyl group of the PET chain, initiating depolymerization. The HTBD+ cation then provides a proton to complete the formation of the monomer product, bis(hydroxyalkyl)terephthalate (BHET). The catalytic activity is directly related to the proton capture ability of the anionic ligand. researchgate.net

Another functionalized TBD catalyst, a monoamide-ester derivative, has been synthesized by reacting TBD with dimethylterephthalate (DMT). researchgate.net This novel organocatalyst has demonstrated enhanced efficiency in the depolymerization of PET wastes through both glycolysis and aminolysis compared to the parent TBD. Its stability and higher reaction rates make it a promising candidate for industrial recycling applications. researchgate.net

Latent TBD-based catalysts have also been developed. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-enylcyanoacetate (TBD-CA) is an organic salt that is inactive until activated by heat. At elevated temperatures, it dissociates and releases the catalytically active TBD, which can then promote transesterification reactions within polymer networks. nih.gov

Table 2: Functionalized TBD Derivatives and Their Applications

Functionalized TBDDescriptionSpecific ApplicationReference
TBD-based Protic Ionic Salts (e.g., HTBD-OAc)Ionic salt formed from TBD and a Brønsted acid.Catalyst for the metal-free glycolysis of waste PET. researchgate.net
Monoamide-ester TBD derivativeFormed by reacting TBD with dimethylterephthalate.Efficient organocatalyst for PET depolymerization via glycolysis and aminolysis. researchgate.net
1,5,7-triazabicyclo[4.4.0]dec-5-enylcyanoacetate (TBD-CA)A thermally activated latent catalyst.Promotes transesterification reactions in cross-linked polymer networks upon heating. nih.gov

Compound Reference Table

Abbreviation / Trivial NameFull Chemical Name
TBD1,5,7-Triazabicyclo[4.4.0]dec-5-ene
MTBD7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
DiPh-TBD4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
DBN1,5-Diazabicyclo[4.3.0]non-5-ene
TMG1,1,3,3-Tetramethylguanidine
PETPolyethylene terephthalate
PLAPolylactide
rac-LArac-Lactide
EGEthylene glycol
BHETBis(hydroxyalkyl)terephthalate
DMTDimethylterephthalate
TBD-CA1,5,7-triazabicyclo[4.4.0]dec-5-enylcyanoacetate

Future Directions and Emerging Research Avenues for 1,5,7 Triazabicyclo 4.4.0 Dec 5 Ene

Expansion of Catalytic Repertoire to Novel Chemical Reactions

While TBD is a well-established catalyst for numerous transformations, ongoing research seeks to expand its catalytic activity into new and unconventional reactions. acs.orgbertin-bioreagent.com A significant recent development is the discovery of TBD's ability to promote carbon-carbon bond cleavage. acs.orgnih.gov This was demonstrated in a novel synthesis of cyclic imides through an amidation–cyclization–elimination cascade, a transformation that showcases reactivity beyond TBD's traditional roles. acs.orgacs.org This unprecedented capability opens a new chemical space for TBD catalysis, suggesting its potential for complex molecular functionalization. acs.org

Another innovative application involves the synergistic use of TBD with transition metals. For instance, a palladium/TBD co-catalytic system was developed for the double isocyanide insertion to produce α-ketoamides. nih.gov In this system, TBD is not merely a base but acts as a key ligand that modulates the catalytic process to achieve high product selectivity. nih.gov Research is also extending TBD's utility in sustainable synthesis, such as its use with dimethyl carbonate (DMC) to create unsymmetric and symmetric organic carbonates, avoiding hazardous reagents like phosgene. rsc.org

Established vs. Emerging Catalytic Applications of TBD

Reaction TypeDescriptionStatusReference
Ring-Opening Polymerization (ROP)Polymerization of cyclic esters (e.g., lactide, caprolactone) and siloxanes.Established capes.gov.brrsc.orgmdpi.com
Michael AdditionAddition of nucleophiles to α,β-unsaturated carbonyl compounds.Established wikipedia.orgresearchgate.net
TransesterificationExchange of the alkoxy group of an ester with another alcohol.Established acs.orgbertin-bioreagent.com
Henry (Nitroaldol) ReactionReaction between a nitroalkane and an aldehyde or ketone.Established wikipedia.orgresearchgate.net
C-C Bond Cleavage CascadeAn unprecedented amidation–cyclization–elimination cascade to form cyclic imides.Emerging acs.orgnih.gov
Synergistic Pd/TBD CatalysisDouble isocyanide insertion for the synthesis of α-ketoamides.Emerging nih.gov
Carbonate SynthesisSustainable synthesis of organic carbonates from alcohols and dimethyl carbonate.Emerging rsc.org

Integration of TBD into Multicomponent or Cascade Catalytic Systems

The efficiency and atom economy of organic synthesis can be significantly enhanced by combining multiple reaction steps into a single operation. TBD is proving to be an exceptional catalyst for such processes. A prime example is the recently developed synthesis of cyclic imides, which proceeds via a sophisticated amidation–cyclization–elimination cascade reaction catalyzed by TBD. nih.govacs.org This organocatalytic transformation leverages both the traditional reactivity of TBD and its newly discovered C–C bond cleavage capability to rapidly construct complex molecules under mild conditions. acs.org

Furthermore, TBD is being integrated into multicomponent catalytic systems alongside other types of catalysts. The synergistic palladium and TBD-catalyzed double isocyanide insertion reaction for assembling α-ketoamides is a testament to this approach. nih.gov Mechanistic studies revealed that TBD acts as a crucial ligand that controls product selectivity, a role that goes beyond its function as a simple base. nih.gov The ability to fine-tune reaction pathways by integrating TBD into such systems is a promising avenue for discovering novel transformations and synthesizing valuable chemical structures.

Exploration of TBD in Biocatalysis and Bio-inspired Transformations

The interface between organocatalysis and biocatalysis presents fertile ground for innovation. While TBD itself is not a biocatalyst, its performance is often used as a benchmark for enzymatic processes. In one study on polyamide synthesis, the lipase (B570770) enzyme CALB was found to be more efficient than TBD, achieving 90% conversion in under an hour. mdpi.com Such comparative studies are crucial for identifying the relative strengths of organocatalysts and enzymes, guiding the choice of catalyst for specific applications and highlighting opportunities for developing bio-inspired organocatalysts.

The principles of TBD's catalytic action, which rely on a combination of basicity and hydrogen-bonding (bifunctionality), are reminiscent of active sites in some enzymes. acs.orgresearchgate.net Future research may focus on designing new chiral versions of TBD or related guanidine (B92328) catalysts that mimic enzymatic pockets to achieve higher levels of stereoselectivity in reactions like the ring-opening polymerization of lactide. mdpi.com Inspired by nature, these next-generation catalysts could offer enhanced activity and selectivity under mild, environmentally friendly conditions.

Advanced Materials Design Leveraging TBD's Catalytic Properties

TBD's catalytic prowess is a significant enabler in the field of advanced materials science, particularly in polymer chemistry. acs.orgresearchgate.net It is a key catalyst for producing innovative polymers such as nonisocyanate polyurethanes (NIPUs) and vitrimers—a class of polymers that combines the properties of thermosets and thermoplastics. acs.org TBD's ability to catalyze transesterification reactions is central to the dynamic covalent networks within vitrimers, allowing them to be reprocessed and healed. nih.gov

A particularly forward-looking application is the design of TBD-based catalysts for a circular economy. A protic ionic salt, TBD:Trifluoroacetic acid (TFA), has been specifically engineered to sequentially and selectively deconstruct mixed plastics. ornl.gov This tailored organocatalyst represents a critical step toward closed-loop recycling of polymers. ornl.gov Furthermore, TBD is used in the controlled synthesis of specialty polymers like polydimethylsiloxane (B3030410) (PDMS) and in creating dynamic polymer networks that can be activated by external stimuli like heat or light. rsc.orgnih.gov

TBD in the Synthesis and Processing of Advanced Materials

Material/ApplicationRole of TBDSignificanceReference
Vitrimers / Covalent Adaptable NetworksCatalyzes dynamic transesterification exchange reactions.Enables reprocessable and self-healing thermoset materials. acs.orgnih.gov
Selective Plastic DeconstructionA TBD:TFA salt selectively breaks down condensation polymers.Promotes a circular economy for plastics. ornl.gov
Nonisocyanate Polyurethanes (NIPUs)Catalyzes the formation of urethane (B1682113) linkages without using isocyanates.Provides a safer and more sustainable route to polyurethanes. acs.orgresearchgate.net
Polydimethylsiloxane (PDMS)Catalyzes the controlled anionic ring-opening polymerization of cyclosiloxanes.Allows for the synthesis of well-defined silicone polymers. rsc.org

Development of Heterogenized or Immobilized TBD Catalysts

To enhance the practical utility of TBD, particularly in industrial processes and continuous flow systems, significant research has focused on its immobilization onto solid supports. Heterogenized TBD catalysts are easier to separate from reaction mixtures, are often reusable, and can minimize product contamination. rsc.orgcdnsciencepub.com

A variety of supports have been explored, each with distinct advantages. Polystyrene (PS) is a common support, creating catalysts like PS-TBD that are effective for reactions such as epoxide ring-opening under solvent-free conditions. rsc.orgdntb.gov.ua More advanced polymer supports like JandaJel have been shown to be superior to conventional polystyrene, offering improved catalytic efficiency due to better spacing between polymer chains, which facilitates reactant access to the active sites. rsc.orgrsc.org Other promising supports include mesoporous silica (B1680970) (e.g., SBA-15) and ionic liquids, which yield highly active and recyclable catalysts for reactions like Michael additions. cdnsciencepub.comncl.res.in The development of these supported catalysts is crucial for implementing greener and more economical chemical processes. rsc.orgresearchgate.net

Comparison of Immobilized TBD Catalyst Supports

Support MaterialKey AdvantageTypical ApplicationReference
Polystyrene (PS)Common, well-understood, effective in solvent-free conditions.Aldol (B89426) condensations, Michael additions, epoxide ring-opening. rsc.orgdntb.gov.ua
JandaJel PolymerSuperior catalytic efficiency compared to PS due to better matrix spacing.Michael additions under solvent-free conditions. rsc.org
Mesoporous Silica (SBA-15)High surface area, stable structure.Michael additions. ncl.res.in
Ionic Liquid (IL)Excellent recyclability, high yields at room temperature.Michael additions. cdnsciencepub.com
Silica Gel (KG-TBD)Suitable for use in continuous flow reactor systems.Michael additions. researchgate.net

Further Computational and Experimental Synergy in Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to catalyst optimization and rational design. nih.gov For TBD, the synergy between computational modeling and advanced experimental techniques is proving invaluable for unraveling the complexities of its catalytic cycles. acs.orgacs.org Density Functional Theory (DFT) calculations have been instrumental in studying the mechanisms of TBD-catalyzed reactions, including the ring-opening polymerization of cyclic esters and intramolecular aldol reactions. capes.gov.bracs.org These computational studies can evaluate proposed pathways, predict stereochemical outcomes, and provide insights into the activation modes of the catalyst. acs.org

These theoretical findings are validated and complemented by sophisticated experimental work. For example, in the study of the TBD-catalyzed synthesis of cyclic imides, both computational and experimental approaches were combined to understand the mechanism. nih.gov Advanced kinetic studies, such as those using gas-driven droplet flow reactors for polymerization reactions, provide detailed kinetic parameters and mechanistic insights that are crucial for achieving precise control over polymer synthesis. advanceseng.com This data-intensive approach, combining predictive modeling with empirical evidence, is essential for tackling complex catalytic systems and will continue to drive the rational design of future TBD-based catalysts. nih.govnih.gov

Q & A

Q. What are the primary applications of TBD in organic synthesis?

TBD is widely used as a bifunctional organocatalyst in reactions such as Michael additions, transesterification, aminolysis of esters, and nucleophilic substitutions. It activates both nucleophiles (e.g., alcohols, amines) and electrophiles (e.g., esters, activated alkenes) via hydrogen-bonding and base-mediated pathways. For example, TBD catalyzes the direct addition of P(O)-H bonds to alkenes and facilitates the synthesis of aryl ethers from phenols and halides . Methodological optimization includes using polymer-supported TBD (PS-TBD) for recyclability in combinatorial chemistry .

Q. How is TBD utilized in polymerization reactions?

TBD catalyzes the ring-opening polymerization (ROP) of cyclic esters (e.g., β-butyrolactone) and carbonates. Its bifunctional mechanism involves simultaneous activation of the monomer (via hydrogen-bonding to the ester carbonyl) and the initiator/propagating alcohol (via deprotonation). Reactions are typically conducted in bulk or solvents like dichloromethane at 60°C, yielding polyesters with controlled molecular weights .

Q. What safety precautions are required when handling TBD?

TBD is classified as a skin corrosion hazard (Category 1B). Researchers must use PPE including N95 respirators, gloves, and eyeshields. Work should be conducted in a fume hood, and spills neutralized with inert absorbents. Storage recommendations include keeping the compound in a cool, dry place away from acids .

Q. Which analytical techniques confirm TBD’s catalytic activity?

Key methods include:

  • NMR spectroscopy (1H, 13C, DOSY) to study reaction mechanisms and intermediates .
  • X-ray crystallography to resolve TBD-ligand complexes (e.g., with lasalocid acid) .
  • FT-IR spectroscopy to monitor hydrogen-bonding interactions .
  • MALDI/ESI-MS for polymer molecular weight analysis .

Q. What solvents are compatible with TBD?

TBD is soluble in polar solvents such as acetonitrile, ethanol, and water. Solubility in organic solvents (e.g., THF, DCM) enables its use in homogeneous catalysis .

Advanced Research Questions

Q. How can contradictions in TBD’s polymerization mechanism be resolved?

Early studies proposed TBD forms covalent N-acyl intermediates during β-lactone polymerization. However, reinvestigations using trisubstituted β-lactones and DOSY NMR revealed TBD primarily acts as a non-covalent counterion (TBDH+) in –C(O)O− active sites. This mechanism was confirmed by the absence of TBD incorporation into polymer chains .

Q. What computational insights explain TBD’s superbasicity and hydrogen-bonding capacity?

DFT studies show TBD’s high basicity (pKa ~26 in acetonitrile) arises from its bicyclic structure, which stabilizes protonated forms through intramolecular hydrogen bonds. Its dual hydrogen-bond acceptor/donor sites enable activation of substrates in organocatalytic cycles .

Q. How does TBD enable depolymerization of sustainable polymers?

TBD initiates quantitative depolymerization of poly(limonene carbonate) (PLC) into limonene oxide monomers at elevated temperatures via base-mediated backbiting. This process supports closed-loop recycling, a critical advantage for biodegradable polymers .

Q. Can TBD be recovered and reused in catalytic systems?

Yes. Polystyrene-supported TBD (PS-TBD) retains >90% efficiency after 5 cycles in thiolysis of epoxides under solvent-free conditions. Recovery involves simple filtration, minimizing waste and cost .

Q. What methodological advances enhance TBD’s role in synthesizing bioactive compounds?

TBD enables one-pot multicomponent reactions (MCRs) for heterocyclic scaffolds (e.g., tri-arm star-shaped 1,3,5-triazines). Optimized protocols use cyanuric chloride and O-nucleophiles, achieving high yields (75–90%) with minimal purification .

Data Highlights

  • Catalytic Efficiency : TBD achieves >80% yield in bisdecarboxylation of mesoporphyrine to etioporphyrine at 200°C .
  • Polymerization Rates : TBD-catalyzed ROP of β-butyrolactone reaches >90% conversion in 24 hours at 60°C .
  • Safety Data : WGK 3 classification indicates severe aquatic toxicity, necessitating controlled disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.